2-Methoxycyclohexanone
Overview
Description
2-Methoxycyclohexanone is an organic compound with the molecular formula C₇H₁₂O₂. It is a colorless to light yellow liquid with a boiling point of 185°C and a density of 1.02 g/mL at 25°C . This compound is a derivative of cyclohexanone, where a methoxy group is attached to the second carbon of the cyclohexanone ring. It is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and fragrances .
Biochemical Analysis
Biochemical Properties
2-Methoxycyclohexanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of guaiacol and (S)-2-methoxycyclohexanone, which are key chemical raw materials in the preparation of vanillin and sanfetrinem, respectively . The interactions of this compound with these enzymes and proteins are crucial for its biochemical activity and effectiveness in these synthetic processes.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of metabolic pathways and potential alterations in gene expression, which can lead to changes in cellular behavior and activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to either inhibition or activation of these biomolecules. These interactions are essential for the compound’s biochemical activity and its role in various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can have varying effects on cells depending on the duration of exposure and the conditions of the laboratory environment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. These threshold effects are crucial for determining the safe and effective use of this compound in various applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxycyclohexanone can be synthesized through the selective hydrogenation of guaiacol using a palladium on titanium dioxide catalyst. This method yields a 65% conversion rate . Another method involves the alcoholysis reaction of cyclohexene oxide with methanol in the presence of a catalyst such as silver cesium phosphotungstate .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of guaiacol. The process uses a palladium on titanium dioxide catalyst and is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxycyclohexanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: It can be oxidized to adipic acid using phosphotungstic acid as a catalyst in the presence of oxygen.
Reduction: The compound can be reduced to 2-methoxycyclohexanol using hydrogen in the presence of a suitable catalyst.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Phosphotungstic acid and oxygen are commonly used.
Reduction: Hydrogen gas and palladium on titanium dioxide catalyst.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Oxidation: Adipic acid and methanol.
Reduction: 2-Methoxycyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2-Methoxycyclohexanone is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxycyclohexanone involves its ability to undergo various chemical transformations. For example, in the oxidation reaction to adipic acid, the compound is first activated by one-electron oxidation by the phosphotungstic acid catalyst and then reacts with oxygen . This process does not involve free radicals but rather a direct interaction between the activated substrate and oxygen .
Comparison with Similar Compounds
2-Methoxycyclohexanone can be compared with other similar compounds such as:
2-Methoxycyclohexanol: This compound is a reduction product of this compound and has similar applications in the synthesis of pharmaceuticals and dyes.
Cyclohexanone: The parent compound of this compound, used widely in the production of nylon and other polymers.
2-Methylcyclohexanone: Another derivative of cyclohexanone, used in organic synthesis and as a solvent.
The uniqueness of this compound lies in its methoxy group, which imparts different chemical reactivity and applications compared to its analogs.
Properties
IUPAC Name |
2-methoxycyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJURPHZXCLFDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864060 | |
Record name | Cyclohexanone, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7429-44-9 | |
Record name | 2-Methoxycyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7429-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanone, 2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanone, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxycyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Methoxycyclohexanone has the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. Key spectroscopic data includes:
A: The conformational preference of this compound is influenced by several factors, including steric effects and orbital interactions. Studies using 1H NMR have shown a solvent-dependent equilibrium between the axial and equatorial conformers. In cyclohexane, the methylthio analogue exhibits a strong axial preference, while the methoxy group shows a negligible preference. [] Infrared spectroscopy and theoretical calculations have also been employed to further analyze the conformational landscape of this molecule. []
A: While not a catalyst itself, this compound serves as a valuable starting material in various catalytic transformations. For example, it undergoes efficient aerobic oxidation to adipic acid using a phosphotungstic acid catalyst. This reaction holds promise for sustainable adipic acid production. [, ]
A: The methoxy group plays a crucial role in directing stereoselectivity in reactions with this compound. It can participate in chelation with metal centers, influencing the approach of reagents and leading to diastereoselective outcomes. For instance, in the addition of allylmetal reagents, the methoxy group's chelation ability significantly enhances stereoselectivity, even in aqueous media. This chelation control is particularly effective when this compound adopts a conformationally rigid structure with both the methoxy and a 4-tert-butyl substituent in equatorial positions. [, ]
A: Yes, a notable example is the synthesis of the antibiotic Sanfetrinem, where (2S)-2-Methoxycyclohexanone is a key intermediate. The stereoselective addition of a 4-acetoxyazetidinone to (2S)-2-Methoxycyclohexanone is facilitated by SnCl4 and a base. This reaction proceeds through a chelated tin enolate, leading to the desired ketoazetidinone with high diastereoselectivity. [, , ] Another example is the use of (S)-2-Methoxycyclohexanone as a chiral building block in the synthesis of Tribactam. [, ]
A: Ionic liquids have been found to influence both reactivity and stereoselectivity in reactions with this compound. For example, indium-mediated allylation of aldehydes and ketones, including this compound, shows enhanced selectivity towards the chelation-controlled pathway in ionic liquids compared to traditional solvents. Similar improvements are observed when using tetraallyltin as the allylating agent. The addition of Sc(OTf)3 as a catalyst in ionic liquids further enhances reaction rates and selectivity, providing an efficient route to homoallylic alcohols. []
A: Yes, this compound, even in its configurationally unstable form, can be kinetically resolved with high enantiomer discrimination via asymmetric hydrogenation. This is achieved using a chiral trans-RuH(η1-BH4)(diphosphine)(1,2-diamine) complex as the catalyst in 2-propanol, without requiring a strong base. This method is particularly advantageous for base-sensitive substrates and avoids undesirable side reactions associated with traditional strong base conditions. []
A: Absolutely. A notable example is its use in the synthesis of chiral pyrazoles, valuable heterocycles in medicinal chemistry. The reaction involves a cascade process: α-chiral tosylhydrazones, derived from various starting materials like this compound, are converted to diazo compounds, which undergo 1,3-dipolar cycloaddition with alkynes. Subsequent [, ]-sigmatropic rearrangement, with stereoretentive migration of the stereogenic group, yields the desired chiral pyrazoles. This strategy provides a powerful route to structurally diverse chiral pyrazoles. []
A: Yes, research indicates that endophytic fungi isolated from Amazonian plants can mediate biotransformations of various compounds, including this compound. These biotransformations can lead to the formation of novel derivatives with potentially valuable properties. While specific details regarding the biotransformation products of this compound are not provided in the referenced study, further investigation into this area is warranted. []
A: Yes, there is evidence supporting the existence and synthetic utility of the Beckmann Fission intermediate derived from this compound oxime. While the specific details are not outlined in the provided abstract, this finding suggests its potential as a synthetic intermediate in various organic transformations. []
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